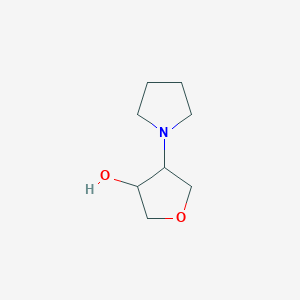
4-(Pyrrolidin-1-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyrrolidin-1-yl)oxolan-3-ol”, also known as rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, is a heterocyclic compound . It has a molecular weight of 157.21 . The IUPAC name for this compound is (3S,4R)-4-(1-pyrrolidinyl)tetrahydro-3-furanol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidin-1-yl)oxolan-3-ol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)oxolan-3-ol” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-1-yl)oxolan-3-ol” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Selective Androgen Receptor Modulators (SARMs)
The compound has been utilized in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These derivatives are optimized to modify the pharmacokinetic profile of previously reported pyrrolidine derivatives, which are significant in the treatment of conditions like muscle wasting and osteoporosis .
Antimicrobial Agents
Pyrrolidine derivatives, including “4-(Pyrrolidin-1-yl)oxolan-3-ol,” have shown potential as antimicrobial agents. Their structure allows for the creation of compounds with significant activity against various microbial strains, contributing to the development of new antibiotics .
Anti-inflammatory Medications
The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the development of new anti-inflammatory drugs. Their ability to modulate inflammatory pathways can be harnessed to treat diseases like arthritis and other inflammatory disorders .
Anticancer Therapeutics
The structural diversity of pyrrolidine derivatives provides a platform for designing anticancer agents. By targeting specific pathways involved in cancer cell proliferation and survival, these compounds can be developed into effective cancer therapies .
Antidepressant and Anticonvulsant Drugs
The pyrrolidine scaffold is also explored for its use in central nervous system disorders. Compounds derived from “4-(Pyrrolidin-1-yl)oxolan-3-ol” may lead to new treatments for depression and epilepsy by affecting neurotransmitter systems .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in “4-(Pyrrolidin-1-yl)oxolan-3-ol” is advantageous for enantioselective synthesis. This property is crucial for creating drugs with specific stereochemistry, which can significantly impact their biological activity and efficacy .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)